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Compound of Interest

Compound Name: RB394

Cat. No.: B15540689 Get Quote

These application notes provide detailed protocols and data for the use of the RB394 antibody

in immunoassays, intended for researchers, scientists, and drug development professionals.

The information is based on the current scientific literature.

Introduction
The RB394 antibody is a recombinant mini-antibody with the antigen-binding scFv portion

fused to a mouse IgG Fc. It was developed to recognize a specific peptide sequence from the

AplA (Amoeba Saposin A) protein in Dictyostelium discoideum.[1][2] AplA is a member of the

saposin protein family, which are known to facilitate the enzymatic breakdown of sphingolipids.

[1][2]

Antigen: The RB394 antibody was raised against a N-biotinylated synthetic peptide

corresponding to amino acids 302-318 (PAPTPTSTPSTIKIDVN) of the D. discoideum AplA

protein (UniProt: Q54Q68).[1][2]

Validated and Non-Validated Applications
The RB394 antibody has been characterized for its utility in Enzyme-Linked Immunosorbent

Assay (ELISA) and Western Blotting (WB).
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Application Status Target Notes

ELISA Validated Synthetic Peptide

Successfully detects

the biotinylated AplA

peptide (amino acids

302-318).[1][2]

Western Blot Not Validated Full-length Protein

Failed to detect the

full-length AplA protein

under the tested

conditions.[3]

Signaling Pathway Context: Role of Saposins
The target protein of the RB394 antibody, AplA, belongs to the saposin family. Saposins are

crucial for the lysosomal degradation of sphingolipids. They act as activators for various

lysosomal hydrolases. A deficiency in saposins can lead to the accumulation of sphingolipids,

resulting in lysosomal storage diseases. The following diagram illustrates the general role of

saposins in sphingolipid catabolism.
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Caption: General signaling pathway of saposin-mediated sphingolipid degradation.

Experimental Protocols and Data
Enzyme-Linked Immunosorbent Assay (ELISA)
The RB394 antibody is validated for the detection of its target peptide via ELISA.[1][2]
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Caption: Workflow for the detection of the AplA peptide using the RB394 antibody by ELISA.

Antigen Coating:

Immobilize a biotinylated synthetic peptide corresponding to residues 302-318 of the AplA

protein at a concentration of 10 pmol/well on a streptavidin-coated ELISA plate.[1][2]

Incubate for 30 minutes at room temperature.[1][2]

Washing:

Rinse each well three times with 100 µl of washing buffer (PBS + 0.5% (w/v) BSA + 0.05%

(w/v) Tween20).[1][2]

Primary Antibody Incubation:

Dilute the RB394 antibody supernatant (stock concentration: 60 µg/mL) in washing buffer.

[1]

Add 50 µl of the diluted antibody to each well and incubate for 1 hour at room temperature.

[1][2]

Washing:
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Repeat the washing step as described in step 2.[1][2]

Secondary Antibody Incubation:

Incubate each well with 50 µl of a horseradish peroxidase-coupled goat anti-mouse IgG

secondary antibody, diluted 1:1000 in washing buffer.[1][2]

Incubate for 30 minutes at room temperature.[1][2]

Washing:

Repeat the washing step as described in step 2.[1][2]

Detection:

Add 50 µl of Tetramethylbenzidine (TMB) substrate to each well.[1][2]

Stop the reaction by adding 25 µl of 2 M H2SO4.[1][2]

Data Acquisition:

Measure the absorbance (OD) at 450 nm, with a subtraction of the absorbance at 570 nm.

[1]

Parameter Value

Antigen Concentration 10 pmol/well[1][2]

RB394 Supernatant Conc. 60 µg/mL[1]

Primary Antibody Incubation 1 hour[1][2]

Secondary Antibody Dilution 1:1000[1][2]

Secondary Antibody Incubation 30 minutes[1][2]

Detection Wavelength 450 nm (reference 570 nm)[1]

Results: The RB394 antibody specifically bound to the AplA peptide against which it was raised

and did not show cross-reactivity with a negative control peptide.[1]
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Western Blot (WB)
The RB394 antibody was tested for its ability to detect the full-length AplA protein by Western

Blot but was unsuccessful under the conditions used.[3]
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Caption: Western Blot workflow used to test the RB394 antibody.

Antigen Preparation:

Full-length AplA with a C-terminal ALFA-tag was overexpressed in D. discoideum cells.[3]

The supernatant containing the secreted AplA-ALFA was collected.[3]

Sample Preparation:

The supernatant was diluted in either reducing or non-reducing sample buffer and heated

for 5 minutes at 95°C.[3]

Electrophoresis and Transfer:

Samples were run on a 4-15% acrylamide gel.[3]

Proteins were transferred to a PVDF membrane.[3]

Blocking:

The membrane was blocked overnight at 4°C in PBS containing 0.1% (v/v) Tween20 and

6% (w/v) milk.[3]

Primary Antibody Incubation:

The membrane was incubated with the RB394 antibody at a 1:100 dilution in PBS-Tween

for 2 hours.[3]
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Washing:

The membrane was washed three times for 5 minutes in PBS + 0.1% (v/v) Tween20.[3]

Secondary Antibody Incubation:

The membrane was incubated for 1 hour with a horseradish peroxidase-coupled goat anti-

mouse IgG secondary antibody at a 1:3000 dilution.[3]

Detection:

The signal was detected using enhanced chemiluminescence (ECL).[3]

Summary and Recommendations
The RB394 antibody is a useful tool for the specific detection of the D. discoideum AplA peptide

(residues 302-318) in an ELISA format. However, it is not recommended for Western Blotting of

the full-length AplA protein based on current data. Further validation would be required to

assess its utility in other immunoassays such as immunofluorescence or

immunohistochemistry.[3] Researchers should carefully consider the nature of their experiment

and the form of the target protein when choosing to use this antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for RB394 Antibody in
Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15540689#how-to-use-rb394-antibody-in-
immunoassays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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